molecular formula C18H13N7O2 B15044297 4-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

4-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B15044297
M. Wt: 359.3 g/mol
InChI Key: SESZXNGGJUTTKW-UFFVCSGVSA-N
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Description

(1E)-1-[(4-NITROPHENYL)METHYLIDENE]-2-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}HYDRAZINE: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitrophenyl group and a pyrazolopyrimidine moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[(4-NITROPHENYL)METHYLIDENE]-2-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}HYDRAZINE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-nitrobenzaldehyde with 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylhydrazine under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium acetate, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-[(4-NITROPHENYL)METHYLIDENE]-2-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}HYDRAZINE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Nitro derivatives with additional oxygen functionalities.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Substituted derivatives with various functional groups replacing the nitro group.

Scientific Research Applications

Chemistry

In organic chemistry, (1E)-1-[(4-NITROPHENYL)METHYLIDENE]-2-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}HYDRAZINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In medicinal chemistry, this compound has potential applications as a pharmacophore in drug design. Its structural features make it a candidate for the development of inhibitors targeting specific enzymes or receptors involved in diseases such as cancer and inflammation.

Industry

In the materials science industry, the compound can be used in the development of advanced materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it versatile for creating functionalized materials.

Mechanism of Action

The mechanism of action of (1E)-1-[(4-NITROPHENYL)METHYLIDENE]-2-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}HYDRAZINE involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyrazolopyrimidine moiety can form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    (1E)-1-[(4-NITROPHENYL)METHYLIDENE]-2-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}HYDRAZINE: shares similarities with other nitrophenyl and pyrazolopyrimidine derivatives, such as:

Uniqueness

The uniqueness of (1E)-1-[(4-NITROPHENYL)METHYLIDENE]-2-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}HYDRAZINE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both nitrophenyl and pyrazolopyrimidine moieties allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H13N7O2

Molecular Weight

359.3 g/mol

IUPAC Name

N-[(E)-(4-nitrophenyl)methylideneamino]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C18H13N7O2/c26-25(27)15-8-6-13(7-9-15)10-21-23-17-16-11-22-24(18(16)20-12-19-17)14-4-2-1-3-5-14/h1-12H,(H,19,20,23)/b21-10+

InChI Key

SESZXNGGJUTTKW-UFFVCSGVSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NN=CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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